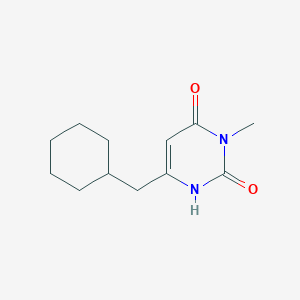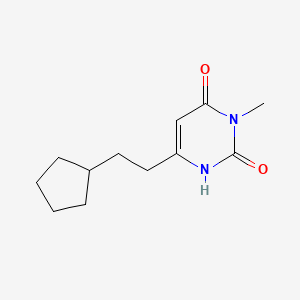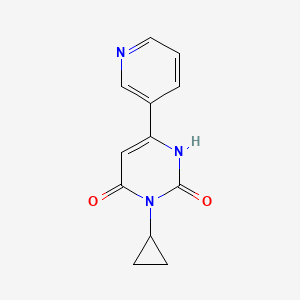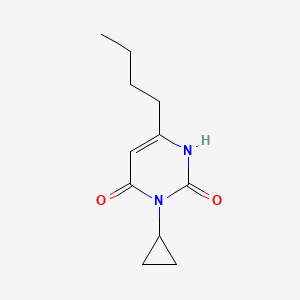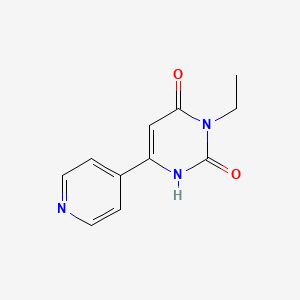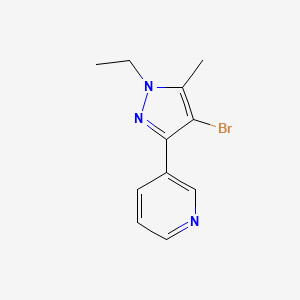
4-(azidometil)-1-metil-3-(trifluorometil)-1H-pirazolo
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and trifluoromethylbenzenes are classes of compounds that contain a trifluoromethyl (-CF3) group . They are important ingredients for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethylpyridines and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the physical and chemical properties of the compounds it is part of .Aplicaciones Científicas De Investigación
Farmacéuticos: Aplicaciones antifúngicas
El grupo trifluorometilo es conocido por su importancia en la química medicinal, particularmente en los agentes antifúngicos. Compuestos como 4-(azidometil)-1-metil-3-(trifluorometil)-1H-pirazolo se pueden utilizar en la síntesis de posibles agentes antimicóticos. Estos agentes se prueban contra una variedad de cepas fúngicas para determinar su eficacia. La presencia del grupo trifluorometilo puede mejorar la actividad biológica de estos compuestos, convirtiéndolos en candidatos potentes para nuevos fármacos antifúngicos .
Síntesis orgánica: Bloques de construcción
Este compuesto sirve como un intermedio importante en la síntesis orgánica. Su estructura única le permite ser un precursor para diversas reacciones orgánicas, lo que lleva a la creación de una variedad diversa de compuestos orgánicos. Su grupo azidometilo, en particular, puede sufrir reacciones de química de clic, que se utilizan ampliamente en la síntesis de moléculas complejas .
Desarrollo de fármacos: Mejora del farmacoforo
El grupo trifluorometilo es un farmacoforo común en el diseño de fármacos debido a su lipofilia y capacidad para formar fuertes enlaces de hidrógeno. La incorporación de este grupo en una molécula de fármaco puede alterar significativamente sus propiedades farmacocinéticas y farmacodinámicas, lo que puede conducir a una mejor eficacia y selectividad .
Agroquímicos: Síntesis de pesticidas
Los compuestos con un grupo trifluorometilo se utilizan a menudo en el desarrollo de agroquímicos, incluidos los pesticidas. Las propiedades únicas del grupo trifluorometilo pueden contribuir a la estabilidad y eficacia de los pesticidas, brindando protección contra una amplia gama de plagas agrícolas .
Mecanismo De Acción
Target of Action
Compounds with a pyrazole core are known to interact with various enzymes and receptors in the body . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, suggesting that it may enhance the compound’s biological activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs, often enhancing their metabolic stability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The azide group, for example, is sensitive to both temperature and pH, which could affect the compound’s stability and reactivity .
Safety and Hazards
While specific safety data for “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups can pose various hazards. For example, they can be combustible, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWAJWPZPBJYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


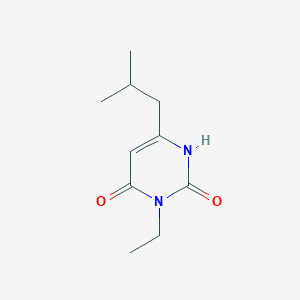
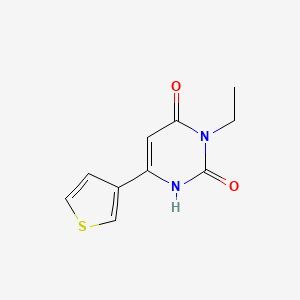
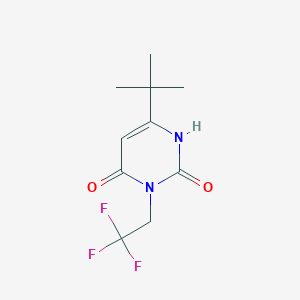


![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
